molecular formula C8H12N2O B13444198 2-Cyano-5-methylhex-2-enamide

2-Cyano-5-methylhex-2-enamide

Cat. No.: B13444198
M. Wt: 152.19 g/mol
InChI Key: JYXALHBTQPXYHF-QPJJXVBHSA-N
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Description

2-Cyano-5-methylhex-2-enamide is an organic compound with the molecular formula C8H12N2O It is characterized by the presence of a cyano group (–C≡N) and an amide group (–C(=O)NH2) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-methylhex-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-methylhex-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Cyano-5-methylhex-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Cyano-5-methylhex-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields. Its combination of a cyano group and an amide group provides versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(E)-2-cyano-5-methylhex-2-enamide

InChI

InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11)/b7-4+

InChI Key

JYXALHBTQPXYHF-QPJJXVBHSA-N

Isomeric SMILES

CC(C)C/C=C(\C#N)/C(=O)N

Canonical SMILES

CC(C)CC=C(C#N)C(=O)N

Origin of Product

United States

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